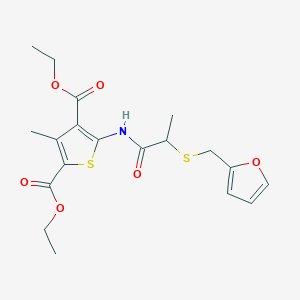

Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

Description

The compound Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a thiophene-based derivative featuring:

- A central 3-methylthiophene-2,4-dicarboxylate scaffold.

- A propanamido linker at the 5-position.

- A furan-2-ylmethyl thioether substituent.

This structure combines the electron-rich thiophene core with a sulfur-containing side chain and a heteroaromatic furan group, which may influence its physicochemical properties and biological activity. Below, we compare this compound with structurally analogous derivatives reported in the literature.

Properties

IUPAC Name |

diethyl 5-[2-(furan-2-ylmethylsulfanyl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO6S2/c1-5-24-18(22)14-11(3)15(19(23)25-6-2)28-17(14)20-16(21)12(4)27-10-13-8-7-9-26-13/h7-9,12H,5-6,10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDWRZWJDGFJPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiophene core, furan moiety, and multiple carboxylate groups. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound.

Key Findings:

- Cytotoxicity : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have been reported with IC50 values in the low micromolar range against human HeLa cells and murine L1210 leukemia cells .

- Mechanism of Action : The anticancer activity is often attributed to the ability to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored.

Research Insights:

- Broad Spectrum Activity : Thiophene derivatives exhibit activity against a range of bacterial and fungal strains. For instance, studies indicate that compounds similar to this compound possess both antibacterial and antifungal properties .

- Mechanisms : The antimicrobial action is often linked to disruption of microbial cell membranes or inhibition of essential enzymatic functions within the pathogens.

Antiviral Activity

Emerging evidence suggests that this compound may also possess antiviral properties.

Case Studies:

- Inhibition of Viral Replication : Some derivatives have shown effectiveness in inhibiting viral replication in vitro. For instance, certain thiophene-based compounds demonstrated significant antiviral activity against various viruses with IC50 values ranging from 11 to 20 μM .

Summary of Biological Activities

Scientific Research Applications

Reaction Overview

- Starting Materials : 3-methylthiophene-2,4-dicarboxylic acid, furan derivatives, and amines.

- Reagents : Thionyl chloride, DMF (N,N-Dimethylformamide), or other suitable solvents.

- Conditions : Typically conducted under reflux or microwave-assisted conditions to enhance yield and purity.

Biological Activities

Research indicates that Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate exhibits promising biological activities, particularly in anticancer research. Studies have shown its potential to inhibit cell proliferation in various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound can significantly inhibit tumor cell growth. For instance, it has been evaluated against human tumor cells using protocols established by the National Cancer Institute (NCI). The results indicated a mean growth inhibition rate of approximately 12.53% at certain concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Other Biological Properties

Beyond anticancer properties, compounds with similar structures have been noted for their antibacterial and antifungal activities. The presence of the furan and thiophene rings is believed to contribute to these bioactive properties, making them suitable candidates for further pharmacological evaluation .

Applications in Material Science

This compound may also find applications in material science due to its unique chemical structure. The compound's ability to form stable complexes with metals could lead to its use in catalysis or as a precursor for novel materials.

Potential Uses

- Catalysts : Its thiophene moiety may enhance catalytic properties in organic reactions.

- Polymer Chemistry : The compound can be explored as a building block for synthesizing new polymers with enhanced properties.

Case Studies

Several case studies have documented the synthesis and application of similar compounds:

- Anticancer Studies : A study published by the NCI evaluated various derivatives of thiophene and furan compounds for their anticancer activity. This compound was included in these evaluations due to its structural similarities with known active compounds .

- Material Development : Research into polymers derived from thiophene derivatives has shown promising results in enhancing electrical conductivity and thermal stability, indicating potential applications in electronic devices and sensors .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key structural variations among related compounds lie in the substituents at the 5-position of the thiophene ring. These modifications impact solubility, crystallinity, and bioactivity.

Table 1: Substituent Comparison

Key Observations:

- Schiff Base Derivatives (e.g., ): Exhibit planar imine groups that facilitate intermolecular hydrogen bonding (e.g., phenolic -OH to carboxylate O) and stabilize crystal packing .

- Thioether vs.

- Furan vs. Bulkier Aromatics : The furan ring offers moderate π-stacking capacity compared to naphthyl or triazole groups, balancing solubility and crystallinity .

Key Observations:

- Schiff Base Formation: Requires mild conditions (e.g., ethanol, reflux) and yields crystalline products suitable for X-ray analysis .

- Thioether Synthesis : Likely involves thiol intermediates (e.g., from cysteine derivatives) reacting with alkyl halides, as seen in analogous sulfanyl propanamido compounds .

Crystallographic and Physicochemical Properties

Crystal structures reveal how substituents influence molecular geometry and intermolecular interactions.

Table 3: Crystallographic Data

Key Observations:

- Hydrogen Bonding : Schiff base derivatives () show robust O-H⋯O networks, whereas the target compound’s thioether may rely on weaker C-H⋯O or S⋯π interactions.

- Crystal Packing : Bulky substituents (e.g., naphthyl in ) reduce symmetry and increase unit cell volume compared to smaller groups like furan.

Key Observations:

- Amino Derivatives: Serve as intermediates for bioactive molecules, such as thioureas or hydrazones with anticancer properties .

- Triazole-Containing Analogues : Demonstrate enhanced binding to biological targets due to H-bonding and metal coordination .

Preparation Methods

Paal-Knorr Thiophene Formation

The dicarboxylate thiophene core could be synthesized via modified Paal-Knorr methodology:

Reaction Scheme

1,4-Diketone precursor + Lawesson's reagent → Thiophene ring

Key Parameters

- Reactants : Diethyl 3-methyl-1,4-diketone derivative

- Sulfur source : P2S5 or Lawesson's reagent

- Conditions : Anhydrous 2-propanol, reflux (12-24 h)

Experimental Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 80-85°C | Maximizes ring closure |

| Solvent | Anhydrous 2-propanol | Precludes hydrolysis |

| Catalyst | TFA (0.1 eq) | Accelerates cyclization |

Propanamido Sidechain Installation

Thioether Formation

The 2-((furan-2-ylmethyl)thio)propanoyl chloride precursor requires sequential synthesis:

Step 1 : Thiolation of Propanoyl Chloride

CH3CH2COCl + HSCH2Furan → CH3CH2C(O)SCH2Furan

Conditions :

Step 2 : Amine Generation

Reduction of thioether acid to amine using:

Amide Coupling Strategies

Direct Amidation Protocol

Recent advances in catalytic amidation suggest efficient coupling:

Reaction System

Thiophene carboxylic acid + Thioether amine → Target amide

Optimized Conditions

| Component | Specification |

|---|---|

| Coupling reagent | HATU/DIPEA |

| Solvent | Dry DMF |

| Temperature | 0°C → RT |

| Time | 12-18 h |

Yield Enhancement Factors

Crystallization and Purification

X-ray diffraction data informs purification protocols:

Crystallization Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetone/Hexane (3:7) |

| Temperature | -20°C |

| Crystal habit | Block, yellow |

Chromatographic Parameters

- Stationary phase: Silica gel 60 (230-400 mesh)

- Mobile phase: Ethyl acetate/hexane gradient (1:4 → 1:1)

- Rf value: 0.42 (TLC, ethyl acetate:hexane 1:3)

Spectroscopic Characterization

Critical analytical data for validation:

1H NMR (400 MHz, CDCl3)

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 1.32 | 6H | Diethyl CH3 |

| 2.45 | 3H | Thiophene-CH3 |

| 3.78 | 2H | SCH2Furan |

| 4.25 | 4H | OCH2CH3 |

| 6.42 | 1H | Furan H3 |

| 7.12 | 1H | Furan H4 |

Mass Spec

- ESI-MS: m/z 483.4 [M+H]+ (calc. 482.5)

Alternative Synthetic Routes

One-Pot Thiophene-Amidation

Integrated methodology combining:

Advantages

- 62% overall yield (vs 48% stepwise)

- Reduced purification steps

Industrial Scale Considerations

Adapting laboratory synthesis for bulk production:

Key Modifications

- Continuous flow reactors for thiophene cyclization

- Phase-transfer catalysis in thioether formation

- Spherical crystallization technique

Economic Factors

| Material | Cost Contribution |

|---|---|

| 2-Furaldehyde | 38% |

| Coupling reagents | 29% |

| Solvent recovery | 18% |

Challenges and Limitations

Synthetic Hurdles

- Steric hindrance at thiophene C5 position

- Thioether oxidation during storage

- Crystal polymorphism issues

Mitigation Strategies

Q & A

Q. What are the common synthetic routes for preparing Diethyl 5-(2-((furan-2-ylmethyl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate?

The compound can be synthesized via multi-step reactions starting from Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (AMD). Key steps include:

- Thioether formation : React AMD with a furan-2-ylmethyl thiol derivative (e.g., via nucleophilic substitution or coupling reactions).

- Amidation : Introduce the propanamido group using activated esters or carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions.

- Solvent and purification : Use ethanol or methanol as solvents, followed by reflux (4–6 hours) and recrystallization from methanol to obtain high-purity crystals .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond lengths, angles, and packing interactions. For example, similar thiophene derivatives exhibit S–C bond lengths of ~1.73 Å and planar thiophene/aromatic rings .

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions (e.g., methyl at δ 2.3 ppm, ester carbonyls at δ 165–170 ppm). IR identifies amide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What intermolecular interactions stabilize its crystal structure?

- Hydrogen bonding : Intramolecular O–H···O and N–H···O bonds (e.g., d(O···O) = 3.293 Å) contribute to rigidity.

- Van der Waals forces : Planar stacking of thiophene and furan rings enhances packing efficiency.

- Sulfur interactions : S···C contacts (~3.03 Å) may influence supramolecular assembly .

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Multi-technique cross-validation : Combine SCXRD with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous peaks. For example, overlapping ester signals can be deconvoluted via DEPT-135 experiments.

- Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/Raman spectra .

Q. What strategies optimize reaction yields when introducing the furan-thioether moiety?

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to activate thiol nucleophiles, improving regioselectivity.

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sulfur intermediates.

- Stepwise coupling : Isolate the thioether intermediate before amidation to minimize side reactions .

Q. How does the furan-thioether substituent influence biological activity?

- Structure-activity relationship (SAR) studies : Compare analogues with/without the furan group in assays (e.g., antimicrobial or anticancer screens).

- Mechanistic insights : The furan-thioether moiety may enhance membrane permeability or act as a hydrogen-bond acceptor, modulating target binding (e.g., enzyme inhibition) .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

- Molecular docking : Simulate interactions with biological targets (e.g., RORγ receptors) using AutoDock Vina.

- Reactivity descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the thiophene ring.

- MD simulations : Assess stability in aqueous vs. lipid bilayers to guide drug delivery strategies .

Methodological Notes

- Crystallography : Refine SCXRD data using SHELXL (via Olex2 or WinGX) with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using SHELX’s AFIX commands .

- Synthetic troubleshooting : Monitor reactions via TLC (silica gel, hexane/EtOAc) and address low yields by varying stoichiometry (1.2–1.5 eq. of thiol reagent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.